Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Compound Description: This series of compounds were synthesized and evaluated for their antifungal and antibacterial potential. The study highlighted the impact of substituent groups on antimicrobial activity, with compounds bearing electronegative groups (Cl, Br, F, NO2) generally showing enhanced activity. []
Compound Description: These compounds were synthesized and tested for nematicidal and antimicrobial activity. Notably, compound 5e exhibited potent nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, comparable to the standard drug levamisole. []
Compound Description: The crystal structure of this compound was analyzed, revealing intra- and intermolecular hydrogen bonds contributing to its stability. The research focused on elucidating the molecular structure and interactions of this specific molecule. [, ]
Compound Description: This compound's crystal structure analysis revealed a planar 1,6-dihydropyridazine ring and the formation of supramolecular dimers through C—H—O hydrogen bonding. []
Compound Description: This compound, a close analog of a previously published thiadiazole derivative, was structurally analyzed. The thiazolidine ring adopts an envelope conformation, and the crystal packing is stabilized by intra- and intermolecular interactions. []
Compound Description: This thiadiazole compound, semi-synthesized from a natural product, exhibits a roughly planar thiadiazoline ring and a half-chair conformation in its cyclohexenyl ring. The crystal structure highlights the formation of a pseudo-ring via N—H⋯O hydrogen bonds. []
Compound Description: Synthesized from a natural product, this heterocyclic compound exhibits a flattened envelope conformation in its thiadiazole ring. Intermolecular N—H⋯O hydrogen bonds link screw-related molecules into chains. []
Relevance: Sharing the 1,3,4-thiadiazole core structure with (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, this compound differs in its dihydrothiadiazole ring and the presence of a tolylpropyl group, compared to a fully unsaturated thiadiazole ring and a piperidine ring in the target compound. []
Compound Description: This series of compounds were synthesized and screened for their antibacterial activity against various bacterial species, showing promising results. []
Compound Description: This series of compounds are described in a patent focusing on their application as herbicides. The patent highlights the potential of these compounds for weed control. []
1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles
Compound Description: These series of compounds were synthesized from readily available starting materials. The synthetic strategy involved the modification of a pyrrole ring to incorporate the thiadiazole or oxadiazole moiety. []
Relevance: These compounds share a common structural motif with (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, which is the presence of a five-membered heterocycle directly attached to the 2-position of the 1,3,4-thiadiazole ring. While the target compound features a piperidine ring, these related compounds incorporate a pyrrole ring with a nitro substituent, highlighting their distinct structural features. []
Compound Description: This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating preclinical antipsychotic-like and procognitive activities. []
Relevance: While both ADX47273 and the target compound share a piperidine ring substituted at the 1-position with a carbonyl group, the key difference lies in the heterocyclic ring directly attached to this carbonyl group. ADX47273 features a 1,2,4-oxadiazole ring, whereas the target compound incorporates a 1,3,4-thiadiazole ring, making them structurally distinct. []
Compound Description: This compound's crystal structure was analyzed and compared to its 4-methyl- and 4-chloro-substituted analogs. The study highlighted the impact of substituent effects on molecular conformation and crystal packing interactions. [, ]
Relevance: Although this compound and (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone both contain a methoxyphenyl group, they belong to different chemical classes. The target compound features a 1,3,4-thiadiazole ring, while this compound incorporates a pyrazolo[3,4-b]pyridine scaffold, indicating a significant structural distinction. [, ]
Compound Description: These series of compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, compound 6e exhibited potent anti-inflammatory activity compared to the standard drug phenylbutazone. []
Compound Description: This compound's crystal structure revealed a primarily planar conformation, with intermolecular N—H⋯N hydrogen bonding contributing to the formation of supramolecular dimers. []
Compound Description: The crystal structure of this compound was determined, revealing the spatial arrangement of its different rings and the absence of classical hydrogen bonds. The crystal packing is stabilized by a C—H⋯π interaction. []
Relevance: Both this compound and (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone have a 1,3,4-thiadiazole ring, but their structures differ significantly. The related compound contains a pyrazole ring, an oxime group, and a bromophenoxy group, while the target compound has a piperidine ring and a methoxyphenyl group, leading to different overall structures. []
Compound Description: This compound, AZD1979, is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist with favorable physicochemical properties for CNS indications. It demonstrates good permeability and is devoid of efflux issues. []
Relevance: While both AZD1979 and the target compound possess a methoxyphenyl group, they differ significantly in their core heterocyclic structure. AZD1979 incorporates a 1,3,4-oxadiazole ring, whereas the target compound contains a 1,3,4-thiadiazole ring, highlighting a fundamental structural distinction between them. []
Compound Description: The crystal structure of this compound revealed the presence of two intramolecular N—H⋯O hydrogen bonds and a disordered propyl chain. []
3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones
Compound Description: This series of compounds, containing a quinazolinone moiety, were synthesized and evaluated for their anticancer activity against HeLa cells and in vivo efficacy against Ehrlich's Ascites Carcinoma (EAC). []
Compound Description: This high-efficacy 5-HT1A agonist exhibits dual hyperalgesic and analgesic effects in rats. Its activity is related to 5-HT1A receptor occupancy and pharmacokinetic properties. []
Compound Description: These derivatives were synthesized through a novel synthetic route involving intramolecular nucleophilic substitution and SN2 reactions, providing a simple and efficient approach for their preparation. []
Relevance: These compounds are structurally distinct from (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone. Although both share the 1,3,4-thiadiazole ring system, these derivatives exist as cyclic thiadiazolones, lacking the piperidine ring and the 4-methoxyphenyl ketone moiety found in the target compound. []
Compound Description: This series of theophylline-containing 1,2,4-triazole-3-thiol derivatives were synthesized and characterized. In silico studies suggested potential antifungal activity for these compounds. []
Relevance: These compounds, while containing a 1,3,4-thiadiazole ring like (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, are structurally different due to the presence of a triazole ring fused to the thiadiazole and a theophylline moiety. These additional structural features are absent in the target compound. []
Compound Description: This compound was synthesized from 1-pivaloyl-4-methyl-3-thiosemicarbazide via cyclodehydration and subsequent reaction with methyl isocyanate. []
Compound Description: This series of compounds was synthesized using 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile as an intermediate. []
Relevance: These compounds are not structurally related to (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone as they lack the 1,3,4-thiadiazole ring. They are based on a benzo[f]chromene scaffold, a distinctly different structure from the target compound. []
Compound Description: These two series of compounds were synthesized from ethyl-3-hydroxyquinoxaline-2-carboxylate via multi-step reactions. []
Compound Description: This biologically active 1,3,4-oxadiazole derivative forms layers in the crystal lattice through C—H⋯S hydrogen bonds and C—H⋯π interactions. []
Relevance: While this compound shares a methoxyphenyl group with (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, their core structures differ. This compound features a 1,3,4-oxadiazole ring and a thiophene ring, unlike the target compound's 1,3,4-thiadiazole ring. []
Compound Description: These compounds were synthesized and structurally characterized using X-ray crystallography. Both structures exhibit intermolecular N—H···N hydrogen bonds. []
Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit, differing slightly in their dihedral angles. Intermolecular hydrogen bonding between these molecules leads to the formation of one-dimensional chains. []
Compound Description: This platinum(II) complex features a distorted square-planar geometry around the Pt(II) center. The crystal structure reveals weak C—H⋯Cl hydrogen bonds linking molecules into chains and a disordered piperidine ring. []
Relevance: This compound differs significantly from (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone in its core structure. While both contain a piperidine ring and a methoxyphenyl group, this compound features a 1,2,4-oxadiazole ring coordinated to a platinum center, a structural motif absent in the target compound. []
Compound Description: These thiadiazole derivatives display high antimycotic potential and minimal toxicity towards normal human fibroblast cells. They also demonstrate synergistic antifungal activity with Amphotericin B (AmB) and possess antioxidant properties against AmB-induced oxidative stress in renal cells. []
N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide and N-(4-acetyl-5-aryl-4,5-dihydro1,3,4-selenadiazoline-2-yl)acetamide
Compound Description: These series of compounds were synthesized and characterized for their antioxidant, antimicrobial, and toxic properties. Their structures are based on either a 1,3,4-thiadiazoline or a 1,3,4-selenadiazoline ring system, with variations in the aryl substituent. []
Compound Description: These series of compounds were synthesized from 2-[({5-[(benzylideneamino]-1,3,4-thiadiazol-2-yl}methyl)amino]benzoic acid and screened for their antimicrobial activity. []
Compound Description: This series of compounds were investigated for their potential as Fer/FerT kinase inhibitors. Molecular modeling studies, including homology modeling and molecular docking, were employed to assess their binding affinity. []
Relevance: While both this series and (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone contain the 1,3,4-thiadiazole ring, they are structurally different. The target compound lacks the imidazo[2,1-b][1,3,4]thiadiazole system and the morpholine and carboxamide groups present in these compounds, leading to distinct structural features. []
1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)
Compound Description: These compounds were designed and synthesized as potential radioligands for PET imaging of the CB1 receptor in the brain. They exhibit higher binding affinity and lower lipophilicity than existing ligands. []
Relevance: JHU75528 and JHU75575, while sharing the piperidine ring substituted at the 1-position with a carbonyl group with (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, differ significantly in their core structure. They lack the 1,3,4-thiadiazole ring and incorporate a pyrazole ring instead. These differences highlight their distinct chemical structures and pharmacological properties. []
Compound Description: These novel series of 1,3,4-oxadiazoles containing chalcone analogs were synthesized and evaluated for their in vitro antibacterial and antifungal activity, showing promising results. []
Relevance: Although these compounds share a methoxyphenyl group with (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, their core structures differ significantly. They are based on a 1,3,4-oxadiazole ring linked to a phthalazine moiety, whereas the target compound features a 1,3,4-thiadiazole ring connected to a piperidine ring through a carbonyl group. []
Compound Description: This compound acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Its conformational analysis, superimposition models, and 3D-QSAR studies provided insights into its binding interactions with the receptor. [, ]
Relevance: While both SR141716 and the target compound feature a piperidine ring substituted at the 1-position with a carbonyl group, their core heterocyclic structures differ significantly. SR141716 incorporates a pyrazole ring, while the target compound features a 1,3,4-thiadiazole ring, leading to distinct chemical properties and biological activities. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.